molecular formula C8H6F2O2 B130253 3,4-Difluoro-2-methylbenzoic acid CAS No. 157652-31-8

3,4-Difluoro-2-methylbenzoic acid

Cat. No. B130253
CAS RN: 157652-31-8
M. Wt: 172.13 g/mol
InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It also finds applications in the medical field, electronic industry, and polymer material .


Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-methylbenzoic acid is characterized by the presence of a benzoic acid group with two fluorine atoms at the 3rd and 4th positions and a methyl group at the 2nd position . The IUPAC name for this compound is 3,4-difluoro-2-methylbenzoic acid .


Physical And Chemical Properties Analysis

3,4-Difluoro-2-methylbenzoic acid has a molecular weight of 172.13 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 172.03358575 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Proteomics Research

3,4-Difluoro-2-methylbenzoic acid is utilized in proteomics research as a biochemical tool . Its unique molecular structure allows for the study of protein interactions and functions, aiding in the understanding of complex biological systems.

Pharmaceutical Intermediates

In the pharmaceutical industry, this compound serves as a valuable intermediate . It’s involved in the synthesis of various drugs, playing a crucial role in the development of new therapeutic agents.

Agrochemical Production

As an intermediate in agrochemicals, 3,4-Difluoro-2-methylbenzoic acid contributes to the synthesis of pesticides and herbicides . This helps in enhancing crop protection and improving agricultural productivity.

Dyestuff Synthesis

In the field of dyestuffs, this acid acts as a precursor in the production of complex dyes . These dyes are essential for coloring fabrics, food products, and other materials.

Electronic Industry Applications

3,4-Difluoro-2-methylbenzoic acid finds applications in the electronic industry as well . It can be used in the synthesis of electronic materials, possibly serving as a building block for semiconductors or other electronic components.

Polymer Material Development

This compound is also significant in the development of polymer materials . Its incorporation into polymers can result in materials with enhanced properties, such as increased strength or chemical resistance, which are valuable in various industrial applications.

Safety and Hazards

3,4-Difluoro-2-methylbenzoic acid is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions such as free radical bromination and nucleophilic substitution . The presence of fluorine atoms might influence these reactions due to their high electronegativity.

Pharmacokinetics

It’s known that the compound is a solid and has a low solubility in water, which might affect its bioavailability .

Action Environment

The action, efficacy, and stability of 3,4-Difluoro-2-methylbenzoic acid can be influenced by various environmental factors. For instance, its low water solubility might affect its distribution in the body . Additionally, factors such as pH and temperature could potentially affect its stability and reactivity.

properties

IUPAC Name

3,4-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUCAUQWFAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478307
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methylbenzoic acid

CAS RN

157652-31-8
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157652-31-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The acid was synthesised as reported in US 2005/0054733A1 and described below 1-bromo-3,4-difluoro-2-methylbenzene (I67) (8.07 g, 39.0 mmol) was cooled to 0° C. in tetrahydrofuran (THF) (40 mL). Isopropylmagnesium chloride (29.2 mL, 58.5 mmol) was added dropwise and the solution stirred at room temperature overnight. The solution was cooled to 0° C. and gassed slowly with Carbon dioxide (excess) for 1 hour. The cooling was removed and gassing continues for 4 hours before allowing the solution to stand at room temperature overnight. Water (10 ml) was added and the solvents removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL). The aqueous phase was extracted with ethyl acetate (5×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to a crude solid that was recrystalised from cyclohexane to afford product in 4.68 g.
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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